The Chemical Architecture and Synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A Technical Guide
The Chemical Architecture and Synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the rational design of synthetic building blocks is paramount. 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a highly conjugated, fluorinated bicyclic scaffold that serves as a critical intermediate. By integrating a rigid indane core, a metabolically stabilizing fluorine atom, and a highly reactive dicyanovinyl (ylidene malononitrile) moiety, this compound offers exceptional utility. This whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis via the Knoevenagel condensation, and its downstream applications in drug discovery.
Chemical Identity & Quantitative Data
From a structural perspective, the molecule is derived from the condensation of 5-fluoro-1-indanone and malononitrile. The inclusion of the 5-fluoro substituent is a deliberate design choice in medicinal chemistry; it increases the lipophilicity (logP) of the scaffold and provides metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at that position[1].
The dicyanovinyl group acts as a potent electron-withdrawing group (EWG), transforming the molecule into an excellent Michael acceptor for subsequent functionalization.
Table 1: Physicochemical and Identity Parameters
| Property | Value | Source |
| Chemical Name | 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile | [2] |
| CAS Number | 853314-22-4 | [2] |
| Molecular Formula | C12H7FN2 | [2] |
| Molecular Weight | 198.20 g/mol | |
| Precursor Ketone | 5-Fluoro-1-indanone (CAS: 700-84-5) | [3] |
| Precursor Active Methylene | Malononitrile (CAS: 109-77-3) | [4] |
Molecular Architecture & Electronic Properties
The reactivity and physical properties of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile are dictated by a strong "push-pull" electronic system. The rigid, planar nature of the indane ring enforces orbital overlap, allowing extended π -conjugation across the molecule.
-
The 5-Fluoro Group: Exerts an inductive electron-withdrawing effect (-I), which subtly increases the electrophilicity of the core system.
-
The Dicyanovinyl Group: Exerts a strong mesomeric electron-withdrawing effect (-M).
Caption: Electronic push-pull dynamics within the 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile scaffold.
Synthesis Methodology: Mechanistic Causality
The compound is synthesized via a Knoevenagel condensation —a fundamental carbon-carbon bond-forming reaction[4]. As an application scientist, I emphasize that the success of this reaction relies heavily on the precise matching of the catalyst's basicity to the pKa of the active methylene compound.
Malononitrile has highly acidic methylene protons (pKa ~11) due to the resonance stabilization provided by the two cyano groups. Therefore, a mild base like piperidine is sufficient to generate the nucleophilic carbanion[4]. Using a stronger base would risk unwanted side reactions, such as the aldol self-condensation of the indanone. The rigid cyclic nature of 5-fluoro-1-indanone locks the carbonyl group in an exposed, reactive conformation, making it an excellent electrophile for this transformation.
Caption: Workflow and mechanism of the Knoevenagel condensation forming the target ylidene malononitrile.
Experimental Protocol: A Self-Validating System
To ensure high yield and purity, the following protocol is designed as a self-validating workflow. In-process controls (IPC) and specific isolation techniques are embedded to guarantee the structural integrity of the final product.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, combine 5-Fluoro-1-indanone (1.0 eq) and malononitrile (1.2 eq)[4]. The slight excess of malononitrile drives the equilibrium forward.
-
Solvent & Catalyst Addition: Dissolve the reagents in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq) dropwise[4]. Note: Alternatively, Brønsted-acidic ionic liquids in water can be used as a green, recyclable catalytic system, which often accelerates the reaction to completion within minutes at 70 °C.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is thermodynamically driven by the formation of the highly conjugated, stable ylidene double bond.
-
In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate solvent system. The validation point is the complete consumption of the 5-Fluoro-1-indanone spot.
-
Isolation: Upon completion, the extended conjugation of the product typically causes it to precipitate out of the ethanolic solution. Cool the flask in an ice bath to maximize precipitation. Filter the solid under vacuum.
-
Purification: Wash the crude precipitate with ice-cold ethanol to remove residual piperidine and unreacted malononitrile. Recrystallize the solid from hot ethanol to yield pure 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile.
Applications in Medicinal Chemistry
In drug development, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile is not typically the final active pharmaceutical ingredient (API), but rather a highly privileged intermediate.
The highly electrophilic β -carbon of the dicyanovinyl group is primed for nucleophilic attack. This allows the compound to serve as a precursor for complex, multi-component cascade reactions—such as Lewis acid-catalyzed Nazarov cyclizations—to stereoselectively construct complex fluorinated polycyclic derivatives[5]. Furthermore, compounds containing this scaffold are frequently utilized in the synthesis of novel kinase inhibitors and targeted heterocyclic libraries, where the fluorine atom enhances binding affinity and pharmacokinetic stability[1].
References
-
[4] BenchChem. Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Available at:
-
[3] Sigma-Aldrich. 5-Fluoro-1-indanone 99 700-84-5. Available at:
-
Asian Journal of Chemistry. Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Available at:
-
[5] Chemical Communications (RSC Publishing). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Available at:
-
Sigma-Aldrich. Ylidene malononitrile. Available at:
-
[2] Sigma-Aldrich. 2-(5-fluoro-2,3-dihydro-1h-inden-1-ylidene)malononitrile. Available at:
-
[1] Google Patents. US20030195188A1 - Pyridine and quinoline derivatives. Available at:
Sources
- 1. US20030195188A1 - Pyridine and quinoline derivatives - Google Patents [patents.google.com]
- 2. 2-(5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-YLIDENE)MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Fluoro-1-indanone 99 700-84-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
